molecular formula C12H18ClFN2 B1316081 5-Fluoro-2-(3-methylpiperidin-1-yl)aniline hydrochloride CAS No. 1052529-99-3

5-Fluoro-2-(3-methylpiperidin-1-yl)aniline hydrochloride

Cat. No. B1316081
M. Wt: 244.73 g/mol
InChI Key: OBZVOVZVEMAWOH-UHFFFAOYSA-N
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Description

5-Fluoro-2-(3-methylpiperidin-1-yl)aniline hydrochloride is a chemical compound with the CAS Number: 1052529-99-3 . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for 5-Fluoro-2-(3-methylpiperidin-1-yl)aniline hydrochloride is 1S/C12H17FN2.ClH/c1-9-3-2-6-15(8-9)12-5-4-10(13)7-11(12)14;/h4-5,7,9H,2-3,6,8,14H2,1H3;1H . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Fluoro-2-(3-methylpiperidin-1-yl)aniline hydrochloride include a molecular weight of 244.74 . The compound’s InChI code is 1S/C12H17FN2.ClH/c1-9-3-2-6-15(8-9)12-5-4-10(13)7-11(12)14;/h4-5,7,9H,2-3,6,8,14H2,1H3;1H , which provides information about its molecular structure.

Scientific Research Applications

Synthesis of New Chemical Compounds

Research has been conducted on the synthesis of novel compounds using fluoro-aniline derivatives as starting points. For instance, Menteşe et al. (2015) described the rapid and efficient synthesis of a new series of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles, showcasing the versatility of fluoro-aniline derivatives in synthesizing new chemical entities with potential biological activities. The synthesis involved the reaction of 4-fluoro-5-(4-phenylpiperazin-1-yl)benzene-1,2-diamine and iminoester hydrochlorides under microwave irradiation, highlighting an innovative approach to chemical synthesis (E. Menteşe, F. Yılmaz, F. Islamoglu, & B. Kahveci, 2015).

Pharmacological Profiles

In the realm of pharmacology, compounds derived from fluoro-aniline have been evaluated for their potential as antidepressants and receptor antagonists. Research by Matzen et al. (2000) focused on unsymmetrical ureas as 5-HT reuptake inhibitors with 5-HT(1B/1D) antagonistic activities, designed by coupling various indole derivatives to aniline moieties. This study highlights the fluoro-aniline derivatives' role in developing new, potential antidepressants with a dual pharmacological profile, theoretically enhancing serotonergic neurotransmission and offering a more efficient treatment for depression (L. Matzen et al., 2000).

Antimicrobial Activity

On the antimicrobial front, the synthesis and in vitro antimicrobial activity of Schiff’s bases, azetidinones, and thiazolidinones bearing fluoro-aniline components have been explored. Mistry et al. (2016) synthesized a range of compounds evaluated for their antimicrobial activity, providing valuable insights into the development of new antimicrobial agents. This study emphasizes the potential of fluoro-aniline derivatives in contributing to the fight against microbial resistance, showcasing their utility in creating compounds with good to excellent antibacterial activity (B. Mistry, K. R. Desai, & Nigam J. Desai, 2016).

Safety And Hazards

The safety information available indicates that 5-Fluoro-2-(3-methylpiperidin-1-yl)aniline hydrochloride is an irritant . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

5-fluoro-2-(3-methylpiperidin-1-yl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2.ClH/c1-9-3-2-6-15(8-9)12-5-4-10(13)7-11(12)14;/h4-5,7,9H,2-3,6,8,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZVOVZVEMAWOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=C(C=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808518
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Fluoro-2-(3-methylpiperidin-1-yl)aniline hydrochloride

CAS RN

1185302-63-9
Record name Benzenamine, 5-fluoro-2-(3-methyl-1-piperidinyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185302-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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